![molecular formula C12H8FIN2O2 B5593004 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide
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Description
Synthesis Analysis
Synthesis of benzohydrazide derivatives, similar to the one , often involves stepwise reactions starting from specific benzene derivatives. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized in two steps using methyl salicylate as the starting material, employing microwave-aided hydrazinolysis followed by acylation with 4-fluorobenzoyl chloride at low temperatures to yield the target compound (Santosa et al., 2019). This provides a general methodology that could be adapted for synthesizing 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.
Molecular Structure Analysis
Molecular structure analysis of benzohydrazide derivatives reveals significant insights into their conformational stability and geometry. For example, analysis of various benzohydrazide compounds shows that the benzohydrazide group is not planar, and molecules exist in specific configurations (cis or trans) relative to the methylidene unit, with dihedral angles between benzene rings providing structural insights (Fun et al., 2008). These analyses are essential for understanding the 3D structure of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, influenced by their functional groups. For instance, the reaction of fluoro[eta(3)-hydrotris(3-R-5-methylpyrazol-1-yl)borato]zinc(II) complexes with py.BF(3) leads to specific salt formations, demonstrating the reactivity of such complexes in chemical synthesis (Kläui et al., 1997). This reactivity can be extrapolated to understand potential reactions of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.
Physical Properties Analysis
The physical properties of benzohydrazide derivatives are characterized by their solid-state structures, which are often stabilized by hydrogen bonding, as seen in crystallographic studies (Li & Ban, 2009). Such properties are crucial for understanding the material characteristics of 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide.
Chemical Properties Analysis
Chemical properties of compounds like 3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide can be inferred from studies on similar molecules, which exhibit a range of biological activities. For example, benzohydrazide derivatives have been screened for their in vitro cytotoxic activity against various cell lines, demonstrating the potential biological relevance of these compounds (Asegbeloyin et al., 2014).
Scientific Research Applications
Chemical Structure and Properties
Research on related benzohydrazide derivatives shows that these compounds exhibit interesting configurations and interactions due to their molecular structure. For example, studies on various benzohydrazide compounds reveal that they can exist in cis or trans configurations relative to their methylidene unit and often form crystalline structures stabilized by hydrogen bonding and other interactions (Fun et al., 2008). These structural properties suggest that "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" could also exhibit similar crystalline properties and interactions, potentially making it useful in materials science for the development of new materials with specific mechanical or optical properties.
Catalytic and Biological Applications
Another study on oxidovanadium complexes with Schiff base ligands, including halido-substituted benzohydrazides, highlighted their selective heterogeneous catalytic properties and antimicrobial activities (Yang, 2014). This indicates potential applications of "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" in catalysis, such as in the oxidation of organic compounds, and in the development of new antimicrobial agents.
Fluorescence and Imaging Applications
The investigation into benzene derivatives for their fluorescence properties, such as the study on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, reveals high fluorescence emission and photostability, suggesting applications in imaging and as fluorescent dyes (Beppu et al., 2015). Therefore, "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide," by virtue of its structural similarity to these compounds, might possess useful fluorescence properties for applications in bioimaging or as part of luminescent materials.
Synthesis and Drug Development
Research on the synthesis of related compounds, such as the development of novel benzamide-based 5-aminopyrazoles showing remarkable anti-avian influenza virus activity, indicates that benzohydrazide derivatives can be key intermediates in the synthesis of pharmaceuticals (Hebishy et al., 2020). This suggests potential applications of "3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide" in the synthesis of new drugs, particularly antiviral agents.
properties
IUPAC Name |
3-fluoro-N-[(E)-(5-iodofuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O2/c13-9-3-1-2-8(6-9)12(17)16-15-7-10-4-5-11(14)18-10/h1-7H,(H,16,17)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEUEMONWNRANJ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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